molecular formula C19H17N5O4 B2443583 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide CAS No. 1008205-35-3

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide

Numéro de catalogue: B2443583
Numéro CAS: 1008205-35-3
Poids moléculaire: 379.376
Clé InChI: XHMGQOXTEJZXEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo-tetrahydropyrrolo group, and a phenylacetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Propriétés

IUPAC Name

2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-28-14-9-7-13(8-10-14)24-18(26)16-17(19(24)27)23(22-21-16)11-15(25)20-12-5-3-2-4-6-12/h2-10,16-17H,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMGQOXTEJZXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide typically involves a multi-step processThis reaction is performed under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction conditions include the use of 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing for the formation of the desired triazole structure with high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and scalability of the process. Additionally, the use of automated systems and advanced purification techniques can ensure the consistent quality and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with triazole moieties often demonstrate anticancer properties. The unique structure of this compound may allow it to interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies could involve:

  • Cell viability assays to assess the cytotoxic effects on cancer cell lines.
  • Molecular docking studies to predict binding interactions with oncogenic proteins.

Antimicrobial Properties

Given the increasing issue of antibiotic resistance, compounds like this one are being evaluated for their potential as antimicrobial agents. The presence of the triazole ring suggests possible activity against bacterial and fungal pathogens. Investigative approaches include:

  • Minimum inhibitory concentration (MIC) testing against various pathogens.
  • Mechanism of action studies to elucidate how the compound disrupts microbial growth.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its therapeutic evaluation. Techniques such as:

  • Molecular docking : To predict how the compound binds to target proteins.
  • Surface plasmon resonance (SPR) : To measure binding kinetics and affinities.
  • Isothermal titration calorimetry (ITC) : To study thermodynamic parameters of binding interactions.

Case Study 1: Inhibition of Lipoxygenases

A related study explored inhibitors of mammalian lipoxygenases (ALOX15), which are implicated in inflammation and cancer. Compounds structurally similar to the target compound were tested for their inhibitory potency against ALOX15. Results indicated varying degrees of inhibition based on structural modifications, suggesting that further modifications to the pyrrolo-triazole framework could enhance potency against similar targets .

Case Study 2: Synthesis and Biological Evaluation

Another study focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. The findings highlighted that modifications in substituents significantly impacted the compounds' efficacy against cancer cell lines and microbial strains . This emphasizes the importance of structural diversity in optimizing pharmacological properties.

Mécanisme D'action

The mechanism of action of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Activité Biologique

The compound 2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide (CAS Number: 1008205-40-0) is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O4C_{22}H_{23}N_{5}O_{4} with a molecular weight of 421.4 g/mol. The structure includes a pyrrolo-triazole core linked to a methoxyphenyl group and an N-phenylacetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In studies involving various bacterial strains, compounds derived from the pyrrolo[3,4-d][1,2,3]triazole framework demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed activity comparable to standard antibiotics like amoxicillin .
CompoundBacterial StrainActivity Level
2-[5-(4-methoxyphenyl)-...]E. coliModerate
2-[5-(4-methoxyphenyl)-...]S. aureusHigh
2-[5-(4-methoxyphenyl)-...]P. aeruginosaExcellent

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. In vitro studies have shown that similar triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress .

3. Anti-inflammatory Effects

Inflammation-related conditions could benefit from the anti-inflammatory properties of this compound:

  • Inhibition of Myeloperoxidase (MPO) : Some derivatives have been studied for their ability to inhibit MPO activity, which is implicated in inflammatory diseases . This inhibition can potentially reduce inflammation and tissue damage.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of triazole compounds against several pathogens. The results indicated that certain derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In a preclinical evaluation involving human cancer cell lines, one derivative of the compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.